3,5-Dimethyl-4-nitroisoxazole
Overview
Description
3,5-Dimethyl-4-nitroisoxazole is an organic compound with the molecular formula C5H6N2O3. It is a member of the isoxazole family, characterized by a five-membered ring containing both nitrogen and oxygen atoms. This compound is notable for its applications in various fields, including medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dimethyl-4-nitroisoxazole can be synthesized through several methods. One common approach involves the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions, such as sodium bicarbonate, at ambient temperature . Another method includes the condensation of primary nitro compounds with aldehydes or activated ketones, leading to the formation of isoxazole derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow the principles of the synthetic routes mentioned above, with adjustments for scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-4-nitroisoxazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride in methanol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as tin(II) chloride and hydrogen gas in the presence of a palladium catalyst are frequently used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Reduction: The major product is 3,5-dimethyl-4-aminoisoxazole.
Substitution: Depending on the nucleophile used, various substituted isoxazoles can be formed.
Scientific Research Applications
3,5-Dimethyl-4-nitroisoxazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-4-nitroisoxazole involves its interaction with biological targets through its nitro group. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. For example, in antimicrobial applications, the reduced form of the compound can generate reactive oxygen species that damage microbial cells .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylisoxazole: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Nitroisoxazole: Similar structure but without the methyl groups, affecting its reactivity and biological activity.
3-Methyl-4-nitroisoxazole: Contains only one methyl group, leading to different steric and electronic properties.
Uniqueness
3,5-Dimethyl-4-nitroisoxazole is unique due to the presence of both methyl groups and the nitro group, which confer specific reactivity and biological activity.
Properties
IUPAC Name |
3,5-dimethyl-4-nitro-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c1-3-5(7(8)9)4(2)10-6-3/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMQFLWLYAXYFHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70294010 | |
Record name | 3,5-Dimethyl-4-nitroisoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70294010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1123-49-5 | |
Record name | 3,5-Dimethyl-4-nitroisoxazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93420 | |
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Record name | 3,5-Dimethyl-4-nitroisoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70294010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Dimethyl-4-nitroisoxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3,5-Dimethyl-4-nitroisoxazole | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9C9M8LYU56 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the molecular formula and weight of 3,5-dimethyl-4-nitroisoxazole?
A1: this compound has the molecular formula C5H6N2O3 and a molecular weight of 142.11 g/mol. []
Q2: What spectroscopic data is available for this compound?
A2: Various spectroscopic techniques have been employed to characterize this compound. Researchers have used 1H NMR to identify the characteristic signals of the methyl groups and the protons on the isoxazole ring. [, ] Infrared spectroscopy has revealed the presence of specific functional groups, including the nitro group and the isoxazole ring. []
Q3: What are some notable reactions involving this compound as a reagent?
A3: this compound acts as a versatile building block in various organic reactions. It readily undergoes reactions like:- Vinylogous Henry Reactions: This reaction enables the formation of new carbon-carbon bonds, leading to valuable compounds containing the isoxazole moiety. [, , , ] Researchers have explored both catalyst-free and organocatalytic approaches for this transformation, achieving high yields and selectivity under mild conditions.- Condensation Reactions: this compound reacts with aldehydes in the presence of bases like piperidine to yield 5-styryl-3-methyl-4-nitroisoxazoles. This reaction showcases its utility in constructing conjugated systems. [, ]- Multicomponent Reactions: Researchers have successfully incorporated this compound into multicomponent reactions, offering streamlined approaches to diverse isoxazole-containing structures. [, ]
Q4: Can you provide examples of how this compound is utilized in synthetic pathways?
A4: this compound serves as a crucial starting material or intermediate in synthesizing various compounds:- Isoxazole-Thiolane Hybrids: Researchers have developed a one-pot synthesis of isoxazole-thiolane hybrids, leveraging the reactivity of this compound in Knoevenagel condensation and domino sulfa-Michael/intramolecular vinylogous Henry reactions. []- Isoxazolyl Pyridines and Quinolines: Polyethylene glycol (PEG)-mediated functionalization of sp3 C-H bonds in methyl aza-arenes using 3-methyl-4-nitro-5-styrylisoxazoles, derived from this compound, provides a route to isoxazolyl pyridines and quinolines. []- Isoxazole-Oxindole Hybrids: "On water" vinylogous Henry reactions between this compound and isatin afford isoxazole-oxindole hybrids, highlighting the potential of water as a reaction medium in organic synthesis. []
Q5: Has computational chemistry been applied in research involving this compound?
A5: Yes, computational methods have played a role in understanding the reactivity and behavior of this compound:- QM/MM Simulations: Researchers have employed hybrid quantum mechanics/molecular mechanics (QM/MM) simulations to investigate the mechanism of DABCO-catalyzed vinylogous Henry reactions of this compound and the influence of solvents on these reactions. [] These simulations provide insights into the reaction pathways and the role of the solvent environment.
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